(5Z)-1-acetyl-5-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a quinoline ring, a morpholine group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the Quinoline Derivative: This involves the reaction of 8-methylquinoline with morpholine under specific conditions to introduce the morpholine group.
Formation of the Imidazolidinone Core: This step involves the reaction of the quinoline derivative with an appropriate imidazolidinone precursor.
Final Coupling Reaction: The final step involves coupling the quinoline-imidazolidinone intermediate with an acetyl group and a sulfanyl group under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone core to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function, while the morpholine group can interact with proteins, affecting their activity. The imidazolidinone core can form covalent bonds with nucleophiles, leading to the inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Morpholine Derivatives: Compounds like morpholine and thiomorpholine.
Imidazolidinone Derivatives: Compounds such as imidazolidinone and thiazolidinone.
Uniqueness
(5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a quinoline ring, a morpholine group, and an imidazolidinone core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(5Z)-1-acetyl-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H20N4O3S/c1-12-4-3-5-14-10-15(11-16-19(26)22-20(28)24(16)13(2)25)18(21-17(12)14)23-6-8-27-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,22,26,28)/b16-11- |
InChI Key |
UOIHLXGAQWXLEH-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)/C=C\4/C(=O)NC(=S)N4C(=O)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=C4C(=O)NC(=S)N4C(=O)C |
Origin of Product |
United States |
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